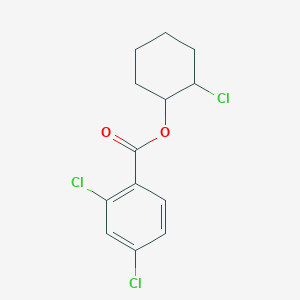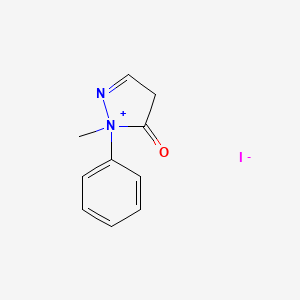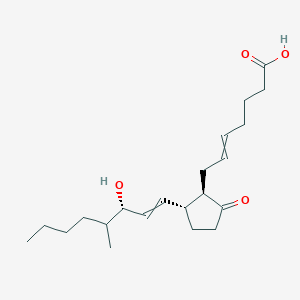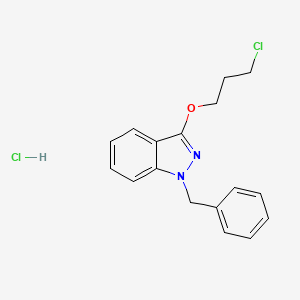
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Métodos De Preparación
The synthesis of 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride typically involves the reaction of 1-benzylindazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious conditions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can activate soluble guanylate cyclase (sGC), which plays a role in vasodilation and other physiological processes .
Comparación Con Compuestos Similares
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3-(3-dimethylaminopropoxy)indazole;hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a chlorine atom.
1-Benzyl-3-hydroxy-1H-indazole: This compound has a hydroxyl group instead of a chloropropoxy group and is studied for its potential anticancer properties.
Propiedades
Número CAS |
64563-67-3 |
|---|---|
Fórmula molecular |
C17H18Cl2N2O |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
1-benzyl-3-(3-chloropropoxy)indazole;hydrochloride |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14;/h1-5,7-10H,6,11-13H2;1H |
Clave InChI |
DTDRRIXOQKXJJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


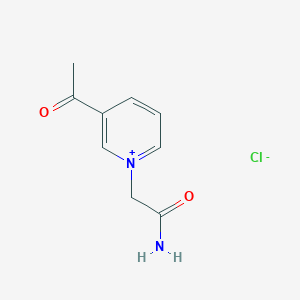

![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
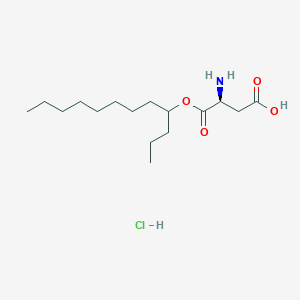
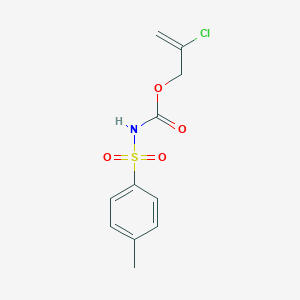

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
